molecular formula C21H16ClF3N4O4 B605952 Sorafenib metabolite M3 CAS No. 1380310-94-0

Sorafenib metabolite M3

Cat. No. B605952
M. Wt: 480.82
InChI Key: HCXYKSDRIWQAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-721973 is a bio-active chemical.

Scientific Research Applications

  • Biomarkers of Apoptosis and Necrosis in Hepatocellular Carcinoma Treatment : Sorafenib, a reference treatment for hepatocellular carcinoma (HCC), induces multiple forms of cytotoxicity in vitro, but its extent in inducing apoptosis and necrosis in HCC patients is not clear. The study by Godin et al. (2015) found no significant increase in the levels of apoptosis and necrosis biomarkers (M30 and M65) in HCC patients after Sorafenib treatment, suggesting that Sorafenib may not be a potent inducer of cell death in most HCC patients (Godin et al., 2015).

  • Pharmacokinetics in Relation to CYP3A Inhibition : Lathia et al. (2006) investigated the effect of CYP3A inhibition on Sorafenib pharmacokinetics. The study found that blocking Sorafenib metabolism by the CYP3A4 pathway did not lead to an increase in Sorafenib exposure. This suggests that higher therapeutic doses of Sorafenib may be safely co-administered with ketoconazole, as well as with other inhibitors of CYP3A (Lathia et al., 2006).

  • Mechanisms of Sorafenib Resistance in Liver Cancer : Zhu et al. (2017) discussed the molecular mechanisms underlying Sorafenib resistance, particularly in HCC patients. They highlighted mechanisms such as the crosstalk involving PI3A/Akt and JAK-STAT pathways, activation of hypoxia-inducible pathways, and epithelial-mesenchymal transition as key factors in acquired resistance to Sorafenib (Zhu et al., 2017).

  • Efficacy and Safety in Advanced Hepatocellular Carcinoma : Cheng et al. (2012) conducted a subset analysis of the phase III Sorafenib Asia-Pacific trial. They found that Sorafenib consistently improved median overall survival and median time to progression compared with placebo in various subpopulations of HCC patients, confirming its efficacy and safety profile (Cheng et al., 2012).

  • Role of CYP3A4 in Biotransformation : Ghassabian et al. (2012) explored the role of cytochrome P450 (CYP) 3A4 in the biotransformation of Sorafenib to its major oxidized metabolites. They found that CYP3A4 is a major catalyst in the formation of the principal N-oxide and N-hydroxymethyl metabolites of Sorafenib, as well as the minor N-desmethyl metabolite. This information is vital for individualizing Sorafenib treatment for optimizing safety and efficacy in cancer patients (Ghassabian et al., 2012).

properties

CAS RN

1380310-94-0

Product Name

Sorafenib metabolite M3

Molecular Formula

C21H16ClF3N4O4

Molecular Weight

480.82

IUPAC Name

2-Pyridinecarboxamide, 4-(4-((((4-chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy)-N-(hydroxymethyl)-

InChI

InChI=1S/C21H16ClF3N4O4/c22-17-6-3-13(9-16(17)21(23,24)25)29-20(32)28-12-1-4-14(5-2-12)33-15-7-8-26-18(10-15)19(31)27-11-30/h1-10,30H,11H2,(H,27,31)(H2,28,29,32)

InChI Key

HCXYKSDRIWQAMU-UHFFFAOYSA-N

SMILES

c1cc(ccc1NC(=O)Nc2ccc(c(c2)C(F)(F)F)Cl)Oc3ccnc(c3)C(=O)NCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BAY-721973;  BAY 721973;  BAY721973;  Sorafenib metabolite M3;  UNII-83F1Z938Q0; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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